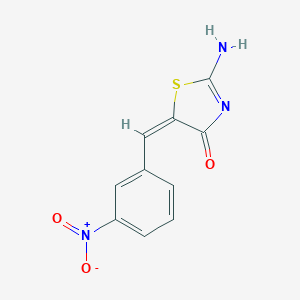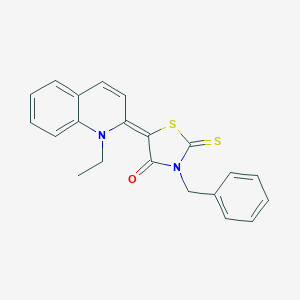![molecular formula C11H9ClN4S B249933 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B249933.png)
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as CETI, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. This compound is a member of the triazinylindole family and has been shown to possess a wide range of biochemical and physiological effects.
科学的研究の応用
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied extensively for its potential use in various scientific applications, including as an antitumor agent, a photosensitizer for photodynamic therapy, and a fluorescent probe for the detection of metal ions. In particular, 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The mechanism of action of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
Biochemical and Physiological Effects
8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to possess a wide range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase. 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential use as an antitumor agent.
実験室実験の利点と制限
One of the main advantages of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, one of the limitations of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol, including the development of more efficient synthesis methods, the exploration of its potential use as a photosensitizer for photodynamic therapy, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol in vivo, as well as its potential use in combination with other antitumor agents.
合成法
The synthesis of 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-ethyl-2-mercaptobenzimidazole with cyanuric chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 8-chloro-3-nitroindole, which undergoes reduction to produce 8-chloro-5-ethyl-[1,2,4]triazino[5,6-b]indole-3-thiol. The overall yield of this reaction is approximately 45%, and the purity of the compound can be further improved through recrystallization.
特性
分子式 |
C11H9ClN4S |
|---|---|
分子量 |
264.73 g/mol |
IUPAC名 |
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17) |
InChIキー |
NZWWIEUJXSGTSM-UHFFFAOYSA-N |
異性体SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
正規SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3=C1N=C(N=N3)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclooctylamino)methylidene]-5-phenylpyrazol-3-one](/img/structure/B249855.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B249861.png)




![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)


![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)